REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[C:6]([CH:8]([CH3:10])[CH3:9])[CH:5]=[CH:4][C:3]=1[OH:11].[Cl:12]C[C:14]([NH:16]CO)=O.O>C(O)(=O)C.S(=O)(=O)(O)O>[ClH:12].[NH2:16][CH2:14][C:4]1[CH:5]=[C:6]([CH:8]([CH3:9])[CH3:10])[CH:7]=[C:2]([I:1])[C:3]=1[OH:11] |f:5.6|
|
Name
|
|
Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C=CC(=C1)C(C)C)O
|
Name
|
|
Quantity
|
6.15 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)NCO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added during 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
The solution is stirred for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
ADDITION
|
Details
|
added to 300 ml
|
Type
|
CUSTOM
|
Details
|
The crude solid (18 g.) is collected
|
Type
|
TEMPERATURE
|
Details
|
refluxed in ethanol (25 ml.)-hydrochloric acid (10 ml.) for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
CUSTOM
|
Details
|
namely 2-aminomethyl-4-(1-methylethyl)-6-iodophenol hydrochloride, is purified by crystallization from ethanol 12N-hydrochloric acid (7:3)
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCC1=C(C(=CC(=C1)C(C)C)I)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: CALCULATEDPERCENTYIELD | 42.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |